molecular formula C17H26FN3O3S B2604631 N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide CAS No. 1020981-53-6

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide

Cat. No. B2604631
CAS RN: 1020981-53-6
M. Wt: 371.47
InChI Key: RYEHPALCRLQJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide, also known as FPB, is a chemical compound that has been studied for its potential therapeutic benefits. It is a selective antagonist of the sigma-1 receptor, which is a protein found in the brain and other tissues that has been implicated in various physiological and pathological processes.

Scientific Research Applications

Equilibrative Nucleoside Transporters (ENTs) Inhibition

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)butyramide: (let’s call it FPMINT ) has been investigated as an inhibitor of equilibrative nucleoside transporters (ENTs) . These transporters play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Notably, FPMINT exhibits selectivity for ENT2 over ENT1 . Researchers have explored its structure-activity relationship (SAR) to understand its inhibitory effects .

Key Findings::

Anticancer Applications

Beyond ENT inhibition, derivatives of this compound have been explored for their anticancer potential. For instance, pyrazolopyrimidin-4-one derivatives (related to our compound) have shown potent antitumor activity against tumor cell lines.

Antifungal Activity

While not directly related to our compound, some derivatives have been evaluated for antifungal activity. For example, compounds 9a and 9d displayed fungicidal activity against certain strains .

properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3S/c1-2-6-17(22)19-9-5-14-25(23,24)21-12-10-20(11-13-21)16-8-4-3-7-15(16)18/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEHPALCRLQJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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